Home > Products > Screening Compounds P147679 > Dapagliflozin Keto Impurity
Dapagliflozin Keto Impurity - 2169998-23-4

Dapagliflozin Keto Impurity

Catalog Number: EVT-1725145
CAS Number: 2169998-23-4
Molecular Formula: C21H23ClO7
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dapagliflozin is a medication used to treat type 2 diabetes. It functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. [, , , , , ]

Molecular Structure Analysis
  • In the synthesis of intermediate 8 (2-chloro-5-(1-methoxy-D-glucopyranose-1-yl)-4’-ethoxydiphenyl), using a mixed solvent of toluene and THF (volume ratio 3.5:1) resulted in the highest yield. []
  • During the purification of intermediate 9 (2-chloro-5-(D-glucopyranose-1-yl)-4’-ethoxydiphenyl), n-hexane effectively removes small polar impurities, simplifying purification and reducing solvent usage. []
Future Directions
  • Development of more sensitive and robust analytical methods: Continued research on advanced analytical techniques like LC-MS/MS and UPLC-MS can further improve the detection and quantification limits of Dapagliflozin and its impurities, leading to more accurate and reliable quality control measures. [, , ]
  • Investigation of novel cocrystals: Exploring new cocrystal forms of Dapagliflozin with improved physicochemical properties, such as enhanced solubility, stability, and bioavailability, can lead to the development of better drug formulations. []
  • In-depth analysis of impurities: Further research on the toxicological profiles and potential risks associated with specific Dapagliflozin impurities is needed to ensure drug safety and minimize potential adverse effects. [, , ]

Dapagliflozin

Compound Description: Dapagliflozin is a competitive inhibitor of sodium/glucose cotransporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus. It functions by inhibiting the reabsorption of filtered glucose in the kidney, leading to elevated urinary glucose excretion and lower blood glucose levels []. Dapagliflozin is known to be associated with an increased risk of diabetic ketoacidosis, particularly euglycemic diabetic ketoacidosis [, , , ].

Empagliflozin

Compound Description: Empagliflozin is another SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus [, ]. Like Dapagliflozin, Empagliflozin is also associated with a risk of diabetic ketoacidosis.

5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone

Compound Description: This compound is identified as an impurity in Dapagliflozin synthesis [, ]. Its structure consists of a diphenylmethanone core with a 5-bromo-2-chlorophenyl group and a 2'-ethoxyphenyl group attached.

5-bromo-2-chloro-2′-ethoxyl diphenylmethane

Compound Description: This compound is another impurity found during Dapagliflozin synthesis [, ]. It is structurally similar to 5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone but lacks the carbonyl group of the methanone moiety.

Alpha Isomer of Dapagliflozin

Compound Description: This compound is the alpha anomer of Dapagliflozin, differing in the configuration at the anomeric carbon of the glucose moiety [].

Prasugrel and its impurities

Compound Description: Prasugrel is an antiplatelet drug. Several impurities related to Prasugrel, including positional isomers, degradants, and byproducts, have been studied [, , ]. Of particular interest is the desacetyl impurity of Prasugrel, which exhibits keto-enol tautomerism in solution [].

Synthesis Analysis

The synthesis of Dapagliflozin Keto Impurity involves several chemical reactions. One notable method includes using 2-chloro-5-bromobenzoic acid as a starting material. The synthetic pathway typically involves:

  1. Acylation: Introduction of an acyl group to form an acyl derivative.
  2. Friedel-Crafts Alkylation: A reaction to introduce alkyl groups into aromatic compounds.
  3. Carbonyl Reduction: Reduction of carbonyl groups to alcohols.
  4. Condensation: Combining two molecules to form a larger molecule.
  5. Demethoxylation: Removal of methoxy groups from the molecule.

These steps culminate in the formation of dapagliflozin keto impurity, providing a reference for further research on related substances .

Structural Data

  • Molecular Formula: C21H23ClO7C_{21}H_{23}ClO_{7}
  • Molecular Weight: 422.86 g/mol
  • Purity: Typically greater than 95% in analytical applications .
Chemical Reactions Analysis

Dapagliflozin Keto Impurity can undergo various chemical reactions typical for organic compounds, including:

  • Reduction Reactions: Converting ketones to alcohols or other functional groups.
  • Substitution Reactions: Replacement of one functional group with another, which can affect its pharmacological properties.
  • Condensation Reactions: Forming larger molecules through the combination of smaller ones.

These reactions are crucial for modifying the compound for potential therapeutic applications or for further analytical studies .

Mechanism of Action

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in methanol and ethanol; insoluble in water.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

  • Stability: Stability can be affected by temperature and light exposure.
  • Reactivity: Reacts with reducing agents during synthesis; may participate in various organic reactions due to its functional groups.

These properties are essential for handling, storage, and application in laboratory settings .

Applications

Dapagliflozin Keto Impurity serves several scientific purposes:

  • Quality Control: Used as a reference standard in the pharmaceutical industry to ensure the purity of dapagliflozin products.
  • Research Applications: Important for studying metabolic pathways and understanding how impurities affect drug efficacy.
  • Regulatory Compliance: Assists in fulfilling regulatory requirements during drug development and approval processes.
Synthesis and Manufacturing Pathways of Dapagliflozin Keto Impurity

Mechanistic Insights into Impurity Formation During Dapagliflozin Synthesis

The Dapagliflozin Keto Impurity (CAS 2169998-23-4; IUPAC: (2-chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone) arises as a critical process-related impurity during the synthesis of dapagliflozin, an SGLT2 inhibitor. Its formation is intrinsically linked to the incomplete reduction of a key ketone intermediate in the dapagliflozin manufacturing pathway [5]. The core reaction sequence involves:

  • Friedel-Crafts Acylation: 2-Chloro-5-bromobenzoic acid undergoes acylation with thionyl chloride (SOCl₂) in dichloromethane at 40–45°C to form the corresponding acyl chloride. This intermediate then reacts with 1-(4-ethoxyphenyl)ethanone under Lewis acid catalysis (AlCl₃) to yield a benzophenone derivative [5].
  • Glucoside Coupling: The brominated benzophenone intermediate undergoes lithiation with n-butyllithium in tetrahydrofuran at –78°C, followed by reaction with a protected glucono-1,5-lactone (e.g., 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone). This step forms the C-glycosidic bond but retains the ketone functionality [3] [8].
  • Incomplete Carbonyl Reduction: The critical failure point occurs during the reduction of the ketone to the secondary alcohol. When reaction conditions (temperature, stoichiometry of reducing agents) are suboptimal, the ketone persists, yielding the Keto Impurity instead of dapagliflozin. Key factors include:
  • Stoichiometric Imbalance: Insufficient triethylsilane (Et₃SiH) relative to the substrate [5].
  • Catalytic Efficiency: Incomplete activation by boron trifluoride diethyl etherate (BF₃·OEt₂) at low temperatures (–5 to 0°C) [5] [10].
  • Competitive Side Reactions: Over-reduction or ether formation when excess reductant is used [3].

  • Structural Vulnerability: The steric hindrance around the ketone group in the glycosylated intermediate impedes nucleophilic attack by hydride donors, creating a kinetic barrier to complete reduction [8].

Table 1: Key Synthetic Routes and Associated Byproducts

Reaction StepReagents/ConditionsTarget ProductPotential Impurities
Friedel-Crafts AcylationSOCl₂, CH₂Cl₂, 40-45°C; AlCl₃, phenyl ethyl etherHalogenated benzophenoneDi-acylated products, dehalogenated byproducts
Glucoside Formationn-BuLi, THF, –78°C; protected glucono-lactoneC-glycosylated ketoneAnomeric mixtures, aldol adducts
Carbonyl ReductionEt₃SiH, BF₃·OEt₂, CH₃CN, –5–0°CDapagliflozin (alcohol)Dapagliflozin Keto Impurity

Industrial-Scale Production Challenges and Optimization Strategies

Manufacturing the Dapagliflozin Keto Impurity at scale requires precise control to avoid contaminating the active pharmaceutical ingredient (API). Key challenges and solutions include:

  • Exothermic Reaction Management:
  • The reduction with Et₃SiH/BF₃·OEt₂ is highly exothermic. Uncontrolled heat release (>10°C) promotes over-reduction and des-chloro byproducts.
  • Optimization: Gradual addition of BF₃·OEt₂ below 10°C with jacketed reactors enables heat dissipation, maintaining impurity levels <0.5% [5] [10].
  • Protecting Group Strategy:
  • Unprotected glucose hydroxyl groups can undergo acyl migration or elimination, complicating impurity isolation.
  • Solution: Use of acetyl-protected glucono-lactone intermediates reduces side reactions. Subsequent mild deacetylation (e.g., LiOH/MeOH) minimizes degradation [10].
  • Catalyst Residuals:
  • Aluminum chloride (AlCl₃) from Friedel-Crafts reactions can persist at >500 ppm, catalyzing degradation during storage.
  • Mitigation: Water washes followed by chelating agents (EDTA) reduce Al³⁺ to <10 ppm [5].
  • Economic and Regulatory Considerations:
  • Cost Drivers: High-purity Et₃SiH (≥99.5%) and anhydrous solvents increase production costs by ~20%.
  • Patent Constraints: AstraZeneca’s crystalline form patents (e.g., CN101479287B) limit alternative synthetic routes for commercial-scale impurity synthesis [9].

Table 2: Critical Process Parameters for Impurity Control

ParameterSuboptimal RangeOptimized RangeImpact on Keto Impurity
Reduction Temperature10–25°C–5 to 0°CIncreases from 2.5% to 8.7%
Et₃SiH Equivalents1.0–1.5 eq2.0–2.5 eqDecreases from 5.1% to 0.3%
BF₃·OEt₂ Addition Time<30 min60–90 minPrevents exothermic decomposition
Final PurificationStandard HPLCPreparative HPLC with CH₃CN/H₂OReduces to <0.15%

Byproduct Isolation and Purification Methodologies

Isolating the Dapagliflozin Keto Impurity at high purity (≥95%) requires orthogonal techniques to resolve structurally similar species:

  • Chromatographic Separation:
  • Preparative HPLC: Employed for initial capture using C18 columns and acetonitrile/water gradients (25:75 → 60:40 v/v over 20 min). Retention time differences of 1.2–1.5 minutes enable baseline separation from dapagliflozin and des-chloro impurities [8] [10].
  • Detection Challenges: Low UV absorptivity necessitates detection at 225 nm for optimal sensitivity .
  • Crystallization Techniques:
  • Solvent Screening: The impurity crystallizes from methanol/dichloromethane (1:3 v/v) but co-precipitates with glycosidic isomers.
  • Co-crystal Approach: Patent EP3049397A1 describes co-crystallization with propylene glycol to enhance stability. This yields solvated crystals melting at 158–160°C, reducing isomer carryover to <0.5% [10].
  • Analytical Quantification:
  • HPLC Methods: Pharmacopeial protocols use hydrophilic interaction liquid chromatography (HILIC) with silica columns. Relative retention time (RRT) of 1.3 versus dapagliflozin confirms identity [8].
  • Spectroscopic Verification: ¹H NMR (DMSO-d₆): δ 7.82 (d, 2H, aryl), 4.15 (q, 2H, –OCH₂), 3.20–3.80 (m, 6H, glucose) [4] [7].
  • Stability Considerations:
  • The impurity degrades via retro-aldol cleavage at pH >7.0. Storage at 2–8°C in amber vials under nitrogen ensures 24-month stability [7] [8].

Table 3: Isolation Techniques and Performance Metrics

MethodConditionsPurity AchievedRecovery YieldKey Limitations
Preparative HPLCC18 column, CH₃CN/H₂O (pH 2.5), 15 mL/min99.2%78%High solvent consumption
Solvent CrystallizationMeOH/CH₂Cl₂ (1:3), –20°C, 12 h95.5%65%Co-precipitation of isomers
Co-crystallizationPropylene glycol, CH₃CN, reflux99.8%82%Patent restrictions (CN101479287B)

Properties

CAS Number

2169998-23-4

Product Name

Dapagliflozin Keto Impurity

IUPAC Name

[2-chloro-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone

Molecular Formula

C21H23ClO7

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1

InChI Key

YPBPJGIQJRTYNA-RQSWOZRGSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.